5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole family, characterized by a fused heterocyclic core with a hydroxyl group at position 6, an ethyl substituent at position 2, and a bulky (3,5-dimethylpiperidin-1-yl)(furan-2-yl)methyl moiety at position 4. The synthesis likely involves condensation of furan-2-carbaldehyde derivatives with thiazolo-triazole precursors under reflux conditions, as seen in analogous protocols .
Properties
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-(furan-2-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-4-14-19-18-22(20-14)17(23)16(25-18)15(13-6-5-7-24-13)21-9-11(2)8-12(3)10-21/h5-7,11-12,15,23H,4,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYKRRMZTFAVNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CC(CC(C4)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Construction of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis.
Formation of the Triazole Ring: The triazole ring can be formed via a Huisgen cycloaddition reaction.
Final Coupling: The final step involves coupling the different ring systems under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the nitrogen-containing rings.
Substitution: Substitution reactions may occur at various positions on the rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced ring systems.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule. Its multiple ring systems could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the piperidine ring, aryl/furan groups, and core heterocycles. These variations significantly influence physicochemical properties and bioactivity.
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Reported Bioactivity/Properties | Source |
|---|---|---|---|---|---|
| Target Compound | Likely C₂₃H₂₈N₄O₂S* | ~424.55* | 3,5-Dimethylpiperidinyl, ethyl, furan-2-yl | Hypothesized analgesic/antimicrobial activity | Inferred |
| 2-(Furan-2-yl)-5-[(4-methylphenyl)(4-methylpiperidin-1-yl)methyl]thiazolo-triazol-6-ol (G857-1870) | C₂₂H₂₄N₄O₂S | 408.52 | 4-Methylpiperidinyl, 4-methylphenyl | Not reported | |
| 5-{4-(3-Chlorophenyl)piperazinylmethyl}-2-methylthiazolo-triazol-6-ol | C₂₇H₂₉ClN₆O₃S | 577.08 | Piperazinyl, 3-chlorophenyl, ethoxy-methoxyphenyl | Not reported | |
| 3,3'-[(5-(4-Nitrophenyl)furan-2-yl)methylene]bis(4-hydroxy-2H-chromen-2-one) (6b) | C₂₉H₁₇NO₉ | 539.45 | 4-Nitrophenyl, bis-coumarin | PET inhibition in chloroplasts | |
| 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thion derivatives | Varies | Varies | Furan-2-yl, amino, thione | Analgesic activity in preclinical models |
*Estimated based on structural analogy to G857-1870 .
Key Observations:
Core Heterocycle Modifications :
- The target compound’s thiazolo-triazole core differs from coumarin (e.g., 6b) or furopyrrole derivatives (e.g., in ), which exhibit photosynthetic electron transport (PET) inhibition . The triazole-thiazole fusion may enhance metabolic stability compared to simpler triazoles .
Substituent Effects: Piperidine vs. Furan vs. Aryl Groups: The furan-2-yl moiety may confer moderate electron-donating effects, contrasting with the electron-withdrawing nitro or chloro groups in analogs like 6b or , which are critical for PET inhibition .
Biological Activity Trends :
- Analogs with nitro (6b) or iodo (6d) substituents on aryl groups show stronger PET inhibition, suggesting electron-withdrawing groups enhance interaction with chloroplast targets .
- Simpler triazole-thiones with furanyl groups (e.g., ) demonstrate analgesic effects, implying the target compound’s ethyl and piperidine groups could modulate receptor affinity or pharmacokinetics.
Q & A
Q. What are the recommended synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyclization to form the thiazolo-triazole core, Mannich reactions to introduce the furan and piperidine moieties, and alkylation for ethyl group incorporation. Key steps include:
- Cyclization of thiosemicarbazide derivatives with α-haloketones to form the triazole-thiazole scaffold .
- Mannich reaction under controlled pH (7–8) and temperature (60–80°C) to attach the furan and 3,5-dimethylpiperidine groups .
- Solvent choice (e.g., DMF or ethanol) and catalysts (e.g., triethylamine) are critical for yield optimization .
- Purification via recrystallization or column chromatography ensures >95% purity .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
Structural confirmation relies on:
- NMR spectroscopy (¹H and ¹³C) to resolve substituents on the triazole, thiazole, and piperidine rings .
- Mass spectrometry (MS) to verify the molecular ion peak (expected at m/z ~408.5) and fragmentation patterns .
- X-ray crystallography (if single crystals are obtainable) to determine spatial arrangements of the fused heterocycles .
Q. What physicochemical properties are critical for handling and storage?
Key properties include:
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO) but limited in water .
- Stability : Susceptible to hydrolysis under acidic/alkaline conditions; store in inert atmospheres at –20°C .
- Melting point : Estimated >200°C based on analogs .
Q. What preliminary assays are used to evaluate its bioactivity?
Initial screening involves:
Q. How can computational tools predict its pharmacokinetic properties?
Use ADMET prediction software (e.g., SwissADME) to estimate:
- Lipophilicity (LogP ~2.5–3.0) due to aromatic and heterocyclic groups .
- Blood-brain barrier permeability (low, given the polar triazole and thiazole moieties) .
- CYP450 metabolism (likely substrates for CYP3A4/2D6) .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
Discrepancies may arise from:
- Poor bioavailability : Address via formulation strategies (e.g., nanoencapsulation) or prodrug design .
- Metabolic instability : Use LC-MS/MS to identify major metabolites and modify vulnerable sites (e.g., furan ring oxidation) .
- Off-target effects : Employ chemoproteomics (e.g., affinity-based pull-down assays) to map unintended interactions .
Q. What strategies optimize selectivity for specific biological targets?
- Structure-activity relationship (SAR) studies : Synthesize analogs with modifications to the piperidine (e.g., fluorination) or furan groups (e.g., methoxy substitution) .
- Molecular docking : Simulate binding to targets like 14-α-demethylase (PDB: 3LD6) to prioritize high-affinity derivatives .
- Pharmacophore modeling : Identify critical hydrogen bond acceptors (triazole N) and hydrophobic regions (ethyl-thiazole) .
Q. How can synthetic byproducts or impurities be identified and mitigated?
- HPLC-MS with C18 columns detects impurities >0.1% .
- Reaction monitoring : Use in-situ IR spectroscopy to track intermediates and abort side reactions (e.g., over-alkylation) .
- Design of Experiments (DoE) : Optimize temperature, solvent ratios, and catalyst loading to minimize byproduct formation .
Q. What mechanistic insights explain its activity against antimicrobial targets?
Proposed mechanisms include:
Q. How do electronic effects of substituents influence reactivity and bioactivity?
- Electron-withdrawing groups (e.g., fluorine on piperazine) enhance metabolic stability but reduce solubility .
- Electron-donating groups (e.g., methoxy on furan) improve target binding but may increase off-target risks .
- Steric effects : Bulky substituents on the piperidine ring hinder enzyme active-site access .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
